molecular formula C33H44O2Sn B15076846 Tribenzyl(dodecanoyloxy)stannane CAS No. 3151-32-4

Tribenzyl(dodecanoyloxy)stannane

Katalognummer: B15076846
CAS-Nummer: 3151-32-4
Molekulargewicht: 591.4 g/mol
InChI-Schlüssel: LNDJHRZUMNSRAV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tribenzyl(dodecanoyloxy)stannane is an organotin compound characterized by the presence of three benzyl groups and a dodecanoyloxy group attached to a tin atom. Organotin compounds are widely studied due to their diverse applications in organic synthesis, materials science, and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tribenzyl(dodecanoyloxy)stannane can be synthesized through various methods. One common approach involves the reaction of tribenzylstannane with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Tribenzyl(dodecanoyloxy)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various organotin derivatives, which can be further utilized in organic synthesis and material science applications .

Wissenschaftliche Forschungsanwendungen

Tribenzyl(dodecanoyloxy)stannane has several scientific research applications:

Wirkmechanismus

The mechanism of action of tribenzyl(dodecanoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane integrity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tribenzyl(dodecanoyloxy)stannane is unique due to its specific combination of benzyl and dodecanoyloxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

3151-32-4

Molekularformel

C33H44O2Sn

Molekulargewicht

591.4 g/mol

IUPAC-Name

tribenzylstannyl dodecanoate

InChI

InChI=1S/C12H24O2.3C7H7.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-7-5-3-2-4-6-7;/h2-11H2,1H3,(H,13,14);3*2-6H,1H2;/q;;;;+1/p-1

InChI-Schlüssel

LNDJHRZUMNSRAV-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.